molecular formula C15H18ClNO2 B3044994 (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride CAS No. 100955-81-5

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3044994
CAS No.: 100955-81-5
M. Wt: 279.76 g/mol
InChI Key: VTTGLJYCZBMHLV-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a benzyloxy (-OCH₂C₆H₅) group at the para position and a methoxy (-OCH₃) group at the meta position of the benzene ring, along with a primary amine (-CH₂NH₂) functional group. Its molecular formula is C₁₅H₁₆ClNO₂, and its molecular weight is approximately 277.45 g/mol (calculated).

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12;/h2-9H,10-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGLJYCZBMHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585813
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100955-81-5
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the benzylation of a phenol derivative, followed by methoxylation and subsequent amination. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and five related benzylamine/phenethylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride C₁₅H₁₆ClNO₂ 277.45 4-benzyloxy, 3-methoxy, -CH₂NH₂ Lipophilic due to benzyloxy group; potential CNS activity
(3-(Benzyloxy)phenyl)methanamine hydrochloride C₁₄H₁₆ClNO 249.74 3-benzyloxy, -CH₂NH₂ Reduced steric hindrance; simpler substitution pattern
3-(4-Methoxyphenoxy)benzylamine hydrochloride C₁₄H₁₅ClNO₂ 265.73 3-(4-methoxyphenoxy), -CH₂NH₂ Ether linkage may enhance metabolic stability
(3-Methoxyphenyl)methanamine hydrochloride C₈H₁₀ClNO 171.62 3-methoxy, -CH₂NH₂ High solubility; foundational structure for neurotransmitter analogs
(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride C₁₂H₁₆ClNO 233.72 3-cyclopentyloxy, -CH₂NH₂ Bulky substituent; possible reduced blood-brain barrier penetration

Key Differences in Physicochemical Properties

  • Solubility: (3-Methoxyphenyl)methanamine hydrochloride (C₈H₁₀ClNO) exhibits higher aqueous solubility due to its smaller size and lack of bulky substituents .
  • Metabolic Stability: Ether-linked compounds like 3-(4-Methoxyphenoxy)benzylamine hydrochloride may resist enzymatic degradation better than ester or amide derivatives .

Biological Activity

(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H20ClN2O2
  • Molecular Weight : 304.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence pathways involved in cell proliferation, apoptosis, and metastasis.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, similar compounds have demonstrated the ability to suppress the proliferation of hepatocellular carcinoma (HCC) cells through mechanisms involving the downregulation of proteins associated with epithelial–mesenchymal transition (EMT) and metastasis .
    • In vitro assays have shown that concentrations above 5 μM significantly inhibit the viability of Huh7 cells (a liver cancer cell line), with an IC50 value of approximately 38.15 μM at 48 hours .
  • Cholinesterase Inhibition :
    • The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. The presence of specific functional groups in its structure enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Antimicrobial Activity :
    • Some studies have explored the antimicrobial properties of related compounds, indicating that they may possess activity against various bacterial strains, although specific data on this compound is limited.

Study on Hepatocellular Carcinoma

A recent study focused on the effects of a benzofuran derivative related to this compound on HCC cells. The study found:

  • Suppression of Cell Migration : The compound inhibited the migration and invasion of Huh7 cells at non-cytotoxic concentrations.
  • Molecular Changes : It upregulated E-cadherin while downregulating vimentin, Slug, and MMP9, which are critical markers for EMT .

Cholinesterase Inhibition Study

Research exploring cholinesterase inhibitors highlighted that compounds with similar structures to this compound exhibited varying degrees of inhibition against AChE and BuChE. The structure-activity relationship suggests that modifications in the side chains can enhance inhibitory potency .

Summary of Research Findings

Activity TypeObserved EffectsReference
AnticancerInhibition of Huh7 cell proliferation
Cholinesterase InhibitionSignificant AChE and BuChE inhibition
AntimicrobialPotential activity against bacterial strainsLimited Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

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